Lipophilicity (LogP) Comparison: Cyclopentyl Derivative Provides a Unique Middle Ground
The predicted partition coefficient (LogP) of 1-cyclopentyl-1H-pyrazole-3-carboxylic acid is 1.80 [1] or 0.98 depending on the prediction model. This value places it in a distinct range between the highly lipophilic aromatic analog (1-phenyl-1H-pyrazole-3-carboxylic acid, LogP = 1.57 [2]) and the more hydrophilic smaller aliphatic analogs like 1-methyl-1H-pyrazole-3-carboxylic acid (LogP = 0.44 [3]) and the unsubstituted parent compound (LogP = 0.54 ). Compared to the sterically bulky 1-tert-butyl analog (LogP = 1.36 [4]), the cyclopentyl group offers a comparable but distinct lipophilicity profile due to its ring structure, which impacts molecular shape and conformational flexibility differently.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.80 (predicted) [1] or 0.98 (predicted) |
| Comparator Or Baseline | 1-phenyl-1H-pyrazole-3-carboxylic acid (LogP = 1.57) [2]; 1-methyl-1H-pyrazole-3-carboxylic acid (LogP = 0.44) [3]; 1H-pyrazole-3-carboxylic acid (LogP = 0.54) ; 1-tert-butyl-1H-pyrazole-3-carboxylic acid (LogP = 1.36) [4] |
| Quantified Difference | Cyclopentyl analog LogP is ~0.23-0.43 units higher than phenyl analog (depending on model), ~1.36 units higher than methyl analog, and ~0.44 units higher than tert-butyl analog. |
| Conditions | Predicted LogP values from multiple computational models (ChemBase, ChemDiv, Chemsrc). |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability, solubility, and metabolic stability; the cyclopentyl substituent provides a unique balance that can be leveraged to fine-tune these properties in lead optimization without resorting to a planar aromatic group.
- [1] ChemBase. 1-cyclopentyl-1H-pyrazole-3-carboxylic acid (ID: 283875). Predicted LogP = 1.799. View Source
- [2] Chemsrc. 1-Phenyl-1H-pyrazole-3-carboxylic acid (CAS 4747-46-0). Predicted LogP = 1.57050. View Source
- [3] ChemBase. 1-methyl-1H-pyrazole-3-carboxylic acid (ID: 12446). Predicted LogP = 0.4445. View Source
- [4] Chemsrc. 1-tert-Butyl-1H-pyrazole-3-carboxylic acid (CAS 942508-00-1). Predicted LogP = 1.36500. View Source
